Product packaging for alpha-Collatolic acid(Cat. No.:CAS No. 522-52-1)

alpha-Collatolic acid

Cat. No.: B1210646
CAS No.: 522-52-1
M. Wt: 526.6 g/mol
InChI Key: QLTNFHFQLMFRBN-UHFFFAOYSA-N
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Description

alpha-Collatolic acid is a secondary metabolite belonging to the depsidone class, naturally sourced from lichens such as Cetrelia braunsiana . This compound is of significant interest in pharmacological and anticancer research due to its demonstrated cytotoxic activity. Studies have revealed that this compound exhibits substantial cytotoxicity against specific human cancer cell lines, including HeLa (cervical adenocarcinoma) and A549 (lung carcinoma), highlighting its potential as a candidate for the development of new antitumor agents . The compound is part of a growing family of lichen depsidones that are being investigated for their diverse biological activities, which include antioxidant and antimicrobial properties . As a research chemical, it provides a valuable tool for probing natural product biochemistry and exploring novel mechanisms of action in cell biology. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. All statements pertaining to the function and application of this product are for informational purposes and are based on current scientific literature. Researchers are responsible for verifying its suitability for their specific experiments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34O9 B1210646 alpha-Collatolic acid CAS No. 522-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-9-methoxy-6-oxo-1,7-bis(2-oxoheptyl)benzo[b][1,4]benzodioxepine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O9/c1-4-6-8-10-18(30)12-17-13-20(36-3)15-23-25(17)29(35)38-24-16-22(32)26(28(33)34)21(27(24)37-23)14-19(31)11-9-7-5-2/h13,15-16,32H,4-12,14H2,1-3H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTNFHFQLMFRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CC1=C2C(=CC(=C1)OC)OC3=C(C=C(C(=C3CC(=O)CCCCC)C(=O)O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200237
Record name Collatolic acid-A''
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-52-1
Record name Collatolic acid-A''
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Collatolic acid-A''
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis of Depsidones

The biosynthesis of depsidones is an intricate process primarily carried out by the fungal partner in the lichen symbiosis. thieme-connect.com It begins with the acetate-malonate pathway, where acetyl-Coenzyme A serves as the initial precursor. thieme-connect.com The core enzymes responsible for constructing the polyphenolic backbone of depsidones are non-reducing polyketide synthases (NR-PKSs). mdpi.comnih.gov

Depsides are widely considered to be the precursors for depsidone (B1213741) formation. thieme-connect.com The transformation from a depside to a depsidone is believed to occur through an oxidative cyclization process, which results in the formation of an additional ether bond between the two aromatic rings of the depside. thieme-connect.commdpi.combiorxiv.org This critical step is catalyzed by a cytochrome P450 enzyme. mdpi.comnih.gov The genes encoding both the PKS and the cytochrome P450 are often located in close proximity within the same biosynthetic gene cluster. mdpi.combiorxiv.org Further chemical diversity among depsidones, including alpha-collatolic acid, can arise from subsequent modifications such as O-methylation. thieme-connect.com

Chemical Structure of Alpha Collatolic Acid

Alpha-collatolic acid is an aromatic ether with the chemical formula C₂₉H₃₄O₉. nih.gov Its systematic IUPAC name is 8-hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxoheptyl)-11H-dibenzo[b,e]dioxepine-7-carboxylic acid. The structure features a central depsidone (B1213741) core, which is a dibenzo[b,e]dioxepine system, substituted with hydroxyl, methoxy, and carboxylic acid functional groups, as well as two 2-oxoheptyl side chains.

Chemical structure of this compoundFigure 1: Chemical structure of this compound. researchgate.net

Physical and Chemical Properties of Alpha Collatolic Acid

The physical and chemical properties of alpha-collatolic acid are determined by its complex molecular structure. These properties are crucial for its isolation, characterization, and understanding its biological activity.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₉H₃₄O₉ nih.gov
Molecular Weight 526.57 g/mol
IUPAC Name 8-hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxoheptyl)-11H-dibenzo[b,e]dioxepine-7-carboxylic acid
CAS Number 522-52-1 nih.gov
Appearance Crystals researchgate.net
Boiling Point 721.3°C at 760 mmHg lookchem.com
Flash Point 234.6°C lookchem.com
Density 1.246 g/cm³ lookchem.com
XLogP3 5.7 nih.gov
Hydrogen Bond Donor Count 2 lookchem.com
Hydrogen Bond Acceptor Count 9 lookchem.com

| Rotatable Bond Count | 14 lookchem.com |

This table is based on data from various sources. nih.govresearchgate.netlookchem.com

Biosynthetic Pathways and Enzymatic Synthesis

Polyketide Synthase (PKS) Mediated Biosynthesis via the Acetate-Polymalonate Pathway

The fundamental building blocks for alpha-collatolic acid are derived from the acetate-polymalonate pathway. sci-hub.seresearchgate.net In this pathway, acetyl-CoA serves as a starter unit, and successive condensations with malonyl-CoA extender units lead to the formation of a poly-β-keto chain. nih.gov This process is catalyzed by a large, multi-domain enzyme complex known as polyketide synthase (PKS). wikipedia.org

Lichen depsidones, including this compound, are synthesized by Type I non-reducing PKSs (NR-PKSs). researchgate.netnih.gov These NR-PKSs are responsible for constructing the two aromatic rings that form the core of the depsidone (B1213741) structure. tandfonline.com The process begins with the condensation of acetate (B1210297) and malonate units to form orsellinic acid or its derivatives, which are precursors for a wide array of secondary metabolites in lichens and fungi. thieme-connect.com The PKS enzymes involved in the synthesis of orcinol-type depsidones, like this compound, are characterized by the absence of a methyltransferase (MeT) domain, which is present in PKSs that produce β-orcinol compounds. tandfonline.com

The assembly of the polyketide chain occurs through a series of decarboxylative Claisen condensations between a thioesterified malonate derivative and an acyl thioester. nih.gov The growing chain is covalently bound to an acyl carrier protein (ACP) domain within the PKS complex. wikipedia.orgnih.gov The minimal domains required for this synthesis are a ketosynthase (KS), an acyltransferase (AT), and an ACP. nih.gov The AT domain selects the appropriate extender unit (malonyl-CoA) and transfers it to the ACP, while the KS domain catalyzes the condensation reaction that elongates the polyketide chain. nih.gov

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of a depsidone like this compound is a stepwise process that involves the formation of a simpler depside molecule as a key intermediate. thieme-connect.comthieme-connect.com Depsides are composed of two or more aromatic hydroxycarboxylic acid units linked by an ester bond. researchgate.net It is widely accepted that depsidones are formed from these depside precursors through an oxidative cyclization process that creates an additional ether linkage between the aromatic rings. thieme-connect.comthieme-connect.com

The proposed biosynthetic route suggests that the PKS first synthesizes two individual phenolic rings. tandfonline.com A novel feature of lichen PKSs is their ability to not only synthesize the two aromatic rings but also to catalyze the esterification reaction that links them to form a depside. researchgate.net This depside intermediate is then converted into the final depsidone structure.

A plausible model for this transformation involves several steps:

Hydroxylation of the depside precursor.

Acyl group migration .

A Smiles rearrangement .

Final esterification to form the characteristic 11H-dibenzo[b,e] tandfonline.combiorxiv.orgdioxepin-11-one ring system of depsidones. thieme-connect.com

This transformation from a depside to a depsidone is thought to be catalyzed by a cytochrome P450 monooxygenase. nih.govtandfonline.combiorxiv.org The presence of depside-depsidone pairs in some lichens, such as olivetoric acid and physodic acid in Pseudevernia furfuracea, provides strong evidence for this precursor-product relationship. thieme-connect.combiorxiv.org

Genetic and Enzymatic Determinants of this compound Production in Mycobionts

The genetic basis for the production of this compound and other depsidones lies within the genome of the lichen's mycobiont. The genes encoding the necessary biosynthetic enzymes, particularly the PKS and modifying enzymes like cytochrome P450s, are often found clustered together in what is known as a biosynthetic gene cluster (BGC). tandfonline.combiorxiv.orgtandfonline.com This clustering facilitates the coordinated expression of all the genes required to produce a specific secondary metabolite.

Research on lichens such as Cladonia grayi and Pseudevernia furfuracea has provided significant insights into these BGCs. tandfonline.combiorxiv.org For instance, the BGC for the depsidone grayanic acid in C. grayi was found to contain a PKS gene (CgrPKS16), a cytochrome P450 gene, and an O-methyltransferase gene, which corresponds to the proposed biosynthetic steps. tandfonline.com The PKSs involved in depside and depsidone synthesis in lichen-forming fungi are typically non-reducing PKSs (NR-PKSs) that contain two acyl carrier protein (ACP) domains, a feature associated with the dimerization of the phenolic rings to form the depside. nih.govbiorxiv.org

The identification of these gene clusters has confirmed that a single PKS is responsible for synthesizing and linking the two aromatic rings to form the initial depside. tandfonline.combiorxiv.org The subsequent conversion to a depsidone is then carried out by a cytochrome P450 enzyme encoded by a gene within the same cluster. nih.govtandfonline.com The regulation of these gene clusters can lead to chemical diversity, where different chemotypes of the same lichen species may produce either the depside precursor or the final depsidone product, likely due to differences in gene regulation rather than genetic makeup. biorxiv.orgnih.gov

Chemical Synthesis and Derivatization Strategies for Research

Academic Approaches to Total Synthesis of Alpha-Collatolic Acid

Academic literature extensively covers the isolation of this compound from natural sources like the lichen Tephromela atra biorxiv.org. However, the total synthesis of this complex depsidone (B1213741) is not widely reported. The synthetic focus in research has predominantly been on the derivatization of the naturally extracted compound. This indicates that while the isolation is well-established, the de novo construction of the dibenzo[b,e]dioxepine core with its specific substitution pattern presents a considerable synthetic challenge. Research has instead leveraged the natural availability of the compound as a starting point for creating novel analogues. researchgate.net

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design of this compound derivatives aims to modify its chemical properties and biological activities through targeted chemical reactions. Key strategies involve methylation, ester cleavage, and induced rearrangements to form various isomers and related structures. Current time information in Bangalore, IN.researchgate.netresearchgate.net

The structure of this compound offers several hydroxyl groups that can be methylated. However, studies have shown that regioselective methylation can be achieved under specific conditions. Methanolysis in the presence of an acid catalyst, such as trifluoroacetic acid, selectively methylates the hydroxyl group at the C-2′′′ position. Current time information in Bangalore, IN. This reaction is notable for its specificity, though it can be accompanied by partial isomerization to the β-derivative. Current time information in Bangalore, IN.

Table 1: Regioselective O-Methylation of this compound

Parameter Details
Reaction Regioselective O-Methylation
Substrate This compound
Reagents Methanol (B129727) (CH₃OH), Trifluoroacetic acid (CF₃COOH) catalyst
Duration 5 days
Primary Product 2′′′-O-Methyl-α-collatolic acid
Yield 47%
Side Product Partial isomerization to the β-derivative

| Source | Current time information in Bangalore, IN. |

The ester linkages in this compound and its derivatives are susceptible to nucleophilic attack, leading to transesterification or cleavage. Current time information in Bangalore, IN. The O-methylated derivative, 2′′′-O-methyl-α-collatolic acid, undergoes acid-catalyzed cleavage of its ester bond when treated with methanol and acid, yielding glomellin (B1255189) 6 and penidiolactol. Current time information in Bangalore, IN. This demonstrates the reactivity of the depsidone ring system under mild acidic conditions. Current time information in Bangalore, IN.masterorganicchemistry.com

Furthermore, related depsides containing a 2-oxoalkyl chain, a structural feature of this compound, can undergo intramolecular transesterification in the presence of aqueous potassium hydroxide (B78521) (KOH) to form 1H-isochromen-1-ones. researchgate.net This reaction proceeds through the formation of an enolate intermediate. researchgate.net

This compound exhibits a complex structural equilibrium, including ring-chain tautomerism and thermal rearrangements. Current time information in Bangalore, IN.researchgate.netscribd.com Heating the compound in a solvent like toluene (B28343) can induce the formation of hydroxy-lactone isomers. Current time information in Bangalore, IN.

Proton NMR spectroscopy has been instrumental in demonstrating that this compound exists in a tautomeric equilibrium between its open-chain carboxylic acid form and a more stable, six-membered pseudo-acid or hydroxy-lactone form. researchgate.netresearchgate.netscribd.com This ring-chain tautomerism is a critical aspect of its chemical behavior. researchgate.net Other notable isomers and derivatives that can be formed include β-collatolic acid and the cyclized products α-collatone and β-collatone. Current time information in Bangalore, IN.researchgate.net

Table 2: Formation of Key Isomers and Derivatives

Product Formation Condition Precursor Notes Source
Hydroxy-lactone isomers Heating in toluene at 80°C for 48 hours This compound Characterized by ¹³C NMR signals at δ 180.5 Current time information in Bangalore, IN.
β-Collatolic acid Occurs as a side product during acid-catalyzed methylation This compound An isomer of the parent compound Current time information in Bangalore, IN.
α-Collatone Treatment with specific reagents (not detailed) This compound derivative A cyclized derivative researchgate.net
β-Collatone Treatment with specific reagents (not detailed) β-Collatolic acid A cyclized derivative Current time information in Bangalore, IN.

| δ-Keto-acid form | Treatment with K₂CO₃ in DMF | this compound | A tautomeric form stabilized by intramolecular hydrogen bonding | Current time information in Bangalore, IN. |

Investigation of Reaction Mechanisms and Synthetic Accessibility

Understanding the reaction mechanisms underlying the derivatization of this compound is key to controlling the synthesis of its analogues. The compound's reactivity is governed by the interplay of its functional groups and its tautomeric nature. Current time information in Bangalore, IN.researchgate.net

Acid-Catalyzed Reactions: The mechanism for both regioselective O-methylation and ester cleavage involves acid catalysis. Current time information in Bangalore, IN.masterorganicchemistry.com The reaction likely proceeds via protonation of a carbonyl oxygen, which activates the site for nucleophilic attack by methanol. Current time information in Bangalore, IN. The selectivity observed in methylation suggests that the C-2′′′ hydroxyl position is sterically or electronically favored for attack.

Intramolecular Transesterification: The formation of isochromenones from related depsides is proposed to occur via an enolate intermediate, which then undergoes an intramolecular nucleophilic attack, leading to the cyclized product. researchgate.net

The synthetic accessibility of these derivatives relies on the extraction of the parent compound from natural lichen sources. Current time information in Bangalore, IN. The derivatization reactions themselves employ relatively standard laboratory reagents and conditions, making the synthesis of these specific analogues accessible once the starting material is obtained. Current time information in Bangalore, IN.researchgate.net However, the lack of a reported total synthesis suggests that building the core structure from scratch remains a significant and less accessible undertaking.

Table 3: Mentioned Chemical Compounds

Compound Name
alpha-Alectoronic acid
This compound
alpha-Collatone
β-Collatolic acid
β-Collatone
2′′′-O-Methyl-α-collatolic acid
Glomellin 6
Penidiolactol
Trifluoroacetic acid
Potassium hydroxide
Methanol

Biological Activities and Molecular Mechanisms of Action Preclinical Focus

Antimicrobial Activity and Mechanistic Insights

Alpha-Collatolic acid, a lichen-derived compound, has demonstrated significant antimicrobial properties. Its ability to inhibit the growth of a range of microorganisms is a key area of preclinical research.

This compound exhibits notable antibacterial activity by inhibiting the growth of various bacterial species. Laboratory studies have quantified this inhibitory effect using the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible bacterial growth.

Against Bacillus cereus and Bacillus subtilis, α-collatolic acid showed an MIC of 39 μg/mL. biorxiv.org For Staphylococcus aureus, the MIC was recorded at 78.12 μg/mL. biorxiv.org The compound also demonstrated potent activity against Yersinia enterocolitica with an MIC of 39 μg/mL. biorxiv.org Its efficacy varies across different bacteria, with the lowest activity observed against Streptococcus faecalis (MIC = 1250 μg/mL). biorxiv.org

Table 1: Minimum Inhibitory Concentration (MIC) of α-Collatolic Acid Against Various Bacteria
MicroorganismMIC (μg/mL)Reference
Bacillus cereus39 biorxiv.org
Bacillus subtilis39 biorxiv.org
Staphylococcus aureus78.12 biorxiv.org
Yersinia enterocolitica39 biorxiv.org
Enterobacter aerogenes312.5 biorxiv.org
Streptococcus faecalis1250 biorxiv.org

A primary molecular target of α-collatolic acid is the RecA protein in Escherichia coli. nih.gov The RecA protein is crucial for DNA repair and the SOS response in bacteria, a pathway that can contribute to the development of antibiotic resistance. nih.govnih.gov this compound is one of several lichen metabolites that has been shown to inhibit the ATP hydrolytic activity of the RecA protein. nih.gov This inhibition is a key part of its antimicrobial action. Among a screen of 27 lichen compounds, α-collatolic acid was one of nine that demonstrated over 80% inhibition of RecA activity. nih.gov

Table 2: Half-Inhibitory Concentration (IC50) of α-Collatolic Acid
TargetIC50 (μM)Reference
E. coli RecA Protein14.2 - 42.6 (Range for 9 active compounds) nih.gov

Kinetic studies have revealed that α-collatolic acid acts as an uncompetitive inhibitor of the RecA protein's ATP binding site. nih.gov In uncompetitive inhibition, the inhibitor binds exclusively to the enzyme-substrate complex—in this case, the RecA-ATP complex. nih.govwikipedia.orgkhanacademy.org This type of inhibition is distinct in that the inhibitor does not bind to the free enzyme. labster.com The formation of the enzyme-substrate-inhibitor complex prevents the reaction from proceeding and yielding a product. youtube.com A characteristic feature of uncompetitive inhibition is that it lowers both the maximum reaction velocity (Vmax) and the Michaelis constant (Km), and Lineweaver-Burk plots show parallel lines for the inhibited and uninhibited reactions. wikipedia.orgkhanacademy.org

Research into the combination of lichen-derived compounds with conventional antibiotics has shown potential for synergistic effects. A study investigating these interactions found that a synergistic action was observed when certain lichen compounds were combined with the antibiotic gentamicin. science.gov Conversely, antagonism was noted in some combinations with levofloxacin. Combinations with erythromycin (B1671065) were generally indifferent, showing neither a beneficial nor a detrimental effect.

Antioxidant Activity and Pathways

In addition to its antimicrobial effects, α-collatolic acid possesses antioxidant properties, primarily through its ability to neutralize harmful free radicals.

This compound demonstrates in vitro antioxidant capabilities, notably its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals. biorxiv.orgresearchgate.net The DPPH assay is a standard method used to evaluate the free-radical scavenging potential of natural compounds. biorxiv.orgresearchgate.netnih.gov The ability of α-collatolic acid to act as a hydrogen donor allows it to neutralize the stable DPPH radical. youtube.com Furthermore, studies have indicated that lichen metabolites can exhibit strong antioxidant activity through superoxide (B77818) anion radical scavenging. researchgate.netnih.gov This activity is significant as superoxide anions are precursors to other more reactive oxygen species in biological systems.

Modulation of Cellular Oxidative Stress Responses

Depsidones, the class of compounds to which this compound belongs, have been identified as potent antioxidants. Their mechanisms of action include the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.net Furthermore, depsidones can modulate the expression and activity of redox enzymes, such as superoxide dismutase and catalase, and influence key transcription factors like Nrf2, which regulates cellular antioxidant responses. researchgate.net Depsidones may exhibit enhanced antioxidant efficiency compared to other lichen metabolites due to their ability to incorporate into cellular lipid microdomains. researchgate.net

Extracts of the lichen Asahinea scholanderi, which contains this compound as a major secondary metabolite, have demonstrated free radical-scavenging capacity in 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays. This suggests that this compound contributes to the antioxidant profile of the lichen. In some contexts, however, depsidones have been shown to exert cytotoxic effects on cancer cells through the induction of oxidative stress, leading to disruptions in redox homeostasis and subsequent cellular injury. researchgate.net

Enzyme Target Modulations

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing neurodegenerative conditions such as Alzheimer's disease. Extracts from the lichen Asahinea scholanderi, which is rich in this compound, have been identified as effective inhibitors of both AChE and BuChE.

While specific IC50 values for the pure compound are not detailed in the available literature, molecular docking studies have been performed to predict the binding affinity of this compound to these enzymes. These computational analyses provide insight into the potential inhibitory activity of the compound at a molecular level. The docking scores, which represent the predicted binding affinity, indicate a favorable interaction between this compound and both cholinesterase enzymes.

Table 1: Predicted Binding Affinity of this compound with Cholinesterase Enzymes

CompoundTarget EnzymeDocking Score (kcal/mol)
This compoundAcetylcholinesterase (AChE)-9.9
This compoundButyrylcholinesterase (BuChE)-6.7

This table presents computational molecular docking scores, where a more negative value indicates a stronger predicted binding affinity. Data sourced from de Paz et al.

Alpha-Glucosidase Inhibitory Mechanisms

In the reviewed preclinical literature, no studies were found that specifically investigated the alpha-glucosidase inhibitory activity of this compound. However, research on other compounds from the depsidone (B1213741) class has been conducted. For instance, the related depsidone lobaric acid was tested and showed no inhibitory activity against alpha-glucosidase.

Other Enzyme Target Investigations relevant to its depsidone class

Research into the broader depsidone class has revealed several other potential enzyme targets, suggesting possible avenues of investigation for this compound due to structural similarities.

M-Phase Phosphoprotein 1 (MPP1): The depsidone physodic acid has been shown to inhibit the ATPase activity of MPP1, a human kinesin involved in cytokinesis, making it a target for cancer chemotherapy.

Lipoxygenases: Depsidones can inhibit lipoxygenase enzymes, which are implicated in the viability, proliferation, and metastasis of cancer cells. researchgate.net

Bacterial Enzymes: Certain depsidones have been identified as inhibitors of RecA, a protein essential for the SOS response in bacteria, which could help reduce antibiotic resistance. researchgate.net Additionally, the enzyme β-hydroxyacyl-acyl carrier protein FabZ, a component of the bacterial fatty acid synthesis system, has been targeted by depsidones. researchgate.net

Aromatase: The depsidone corynesidone A is a known inhibitor of aromatase, an enzyme involved in estrogen biosynthesis.

Cellular Biological Activity Investigations (Mechanistic Studies)

Effects on Cell Viability and Proliferation in Research Models

This compound has been investigated for its effects on cell viability and proliferation, particularly in the context of cancer research. Studies have reported that it possesses anticancer and anti-angiogenic activities. In screening studies of various lichen secondary metabolites, this compound was among nine compounds that exhibited an inhibitory activity greater than 80%, indicating a potent antiproliferative effect.

The broader class of depsidones is known to exert cytotoxic effects against a variety of cancer cell lines, including melanoma, breast, and colon cancer. researchgate.net The mechanisms for this cytotoxicity are diverse and can involve the induction of oxidative stress, inhibition of signaling pathways like HGF-c-Met, and targeting of anti-apoptotic proteins such as Bcl-2. researchgate.net

Induction of Programmed Cell Death Pathways in Cell Lines (e.g., Apoptosis)

A comprehensive review of the available scientific literature reveals a notable absence of specific studies on the induction of programmed cell death pathways, such as apoptosis, by the chemical compound α-Collatolic acid in cell lines. While the broader category of lichen-derived compounds has been a subject of interest for their potential biological activities, including anticancer effects, specific preclinical research focusing on the apoptotic mechanisms of α-Collatolic acid is not presently available in the public domain.

Extensive searches for peer-reviewed research articles and preclinical data have not yielded specific findings on the effects of α-Collatolic acid on the viability of cancer cell lines, nor have they provided insight into the molecular mechanisms it might employ to induce programmed cell death. Consequently, there is no detailed information regarding its impact on key apoptotic markers, such as the activation of caspases, the regulation of the Bcl-2 family of proteins, or the induction of DNA fragmentation in cancer cells.

Due to this lack of specific research, it is not possible to construct data tables summarizing the effects of α-Collatolic acid on various cell lines or to detail the molecular pathways that could be involved in any potential pro-apoptotic activity. Further investigation into the cytotoxic and apoptotic potential of α-Collatolic acid is required to elucidate its role in cancer biology.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Correlation of Specific Structural Moieties with Observed Biological Potency

The biological potency of α-collatolic acid, particularly its antimicrobial and antioxidant activities, is attributed to several key structural moieties. As a depsidone (B1213741), its core structure consists of two aromatic rings linked by both an ether and an ester bond, forming a seven-membered lactone ring.

Key structural features contributing to its activity include:

Phenolic Hydroxyl Groups: These groups are critical for antioxidant activity, acting as hydrogen donors to scavenge free radicals. Their position on the aromatic rings influences the stability of the resulting phenoxyl radical.

Carboxylic Acid Group: The presence of a carboxylic acid function can influence the compound's polarity and its ability to interact with biological targets through hydrogen bonding or ionic interactions.

Alkyl Side Chains: α-Collatolic acid possesses two 2-oxoheptyl side chains. The length and lipophilicity of these chains are crucial for its ability to penetrate microbial cell membranes. Variations in these chains can significantly alter the compound's antibacterial and antifungal efficacy.

Depsidone Core: The rigid, planar structure of the dibenzo[b,e] nih.govnih.govdioxepin-11-one core provides a specific scaffold for the functional groups, influencing how they are presented to biological targets.

Research has demonstrated that α-collatolic acid exhibits moderate to strong bactericidal activity. For instance, studies have reported its minimum inhibitory concentration (MIC) against various bacterial species, with values ranging from 8.6 to 245 µg/mL. biorxiv.org Its activity is often more pronounced against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, which is likely related to the composition of their cell walls allowing for better penetration by lipophilic compounds. biorxiv.orgresearchgate.net Compared to other lichen acids like α-alectoronic acid, α-collatolic acid shows different activity spectrums, highlighting the importance of specific substitutions on the depsidone core. biorxiv.org For example, one study found α-collatolic acid to have an MIC of 78.12 μg/mL against S. aureus, while α-alectoronic acid showed a similar value. biorxiv.org However, against B. subtilis, α-collatolic acid had an MIC of 39 μg/mL. biorxiv.org It has also shown moderate antifungal activity against species like Penicillium citrinum and Candida albicans, with MIC values reported at 156 μg/mL. biorxiv.org

Table 1: Antimicrobial Potency of α-Collatolic Acid

MicroorganismTypeReported MIC (µg/mL)Reference
Bacillus subtilisGram-positive Bacteria39 biorxiv.org
Staphylococcus aureusGram-positive Bacteria78.12 biorxiv.org
Staphylococcus aureus (methicillin resistant)Gram-positive Bacteria12.5 biorxiv.org
Yersinia enterocoliticaGram-negative Bacteria39 biorxiv.org
Candida albicansYeast156 biorxiv.org
Candida parapsilosisYeast156 biorxiv.org
Penicillium citrinumFungus156 biorxiv.org

Influence of Isomeric Forms and Chemical Derivatization on Activity Profiles

The biological activity of natural products like α-collatolic acid can be significantly modulated by isomerism and chemical modification. While specific studies on isomers of α-collatolic acid are not extensively detailed in the literature, the principles of stereochemistry suggest that different spatial arrangements of its atoms could lead to varied biological effects due to differential binding with chiral biological targets like enzymes and receptors.

Chemical derivatization offers a powerful tool to probe the SAR of α-collatolic acid and enhance its activity. Modification of its key functional groups can alter its physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby influencing its biological profile.

Potential derivatization strategies include:

Esterification/Amidation of the Carboxylic Acid: Converting the carboxylic acid to an ester or amide can increase lipophilicity, potentially enhancing cell membrane permeability. This modification would also eliminate the negative charge at physiological pH, which could alter target interactions.

Alkylation/Acylation of Phenolic Hydroxyls: Modification of the hydroxyl groups can impact antioxidant activity. While these groups are often essential for radical scavenging, their derivatization could improve bioavailability or selectively tune the compound's activity towards other targets.

Modification of the Alkyl Side Chains: Altering the length, branching, or functional groups of the 2-oxoheptyl chains can fine-tune the compound's lipophilicity and steric properties, which is critical for optimizing antimicrobial activity.

Post-chromatographic derivatization techniques, using reagents like p-anisaldehyde or DPPH radicals, are commonly employed in the initial screening of natural product extracts to identify classes of compounds (e.g., terpenes, phenols) and to assess antioxidant activity directly on the chromatogram. nih.govmdpi.com Such methods could be applied to guide the targeted derivatization of α-collatolic acid to generate analogues with improved activity profiles.

Computational Approaches to Predict Structure-Activity Trends

Computational chemistry provides valuable tools for predicting the structure-activity trends of molecules like α-collatolic acid, reducing the need for extensive trial-and-error synthesis. nih.gov These in silico methods help elucidate the underlying mechanisms of action and rationalize observed biological activities.

Common computational approaches applicable to α-collatolic acid include:

Molecular Docking: This technique predicts the preferred orientation of α-collatolic acid when bound to a specific biological target, such as a bacterial enzyme or a protein involved in inflammation. By calculating the binding affinity and analyzing intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can identify the key structural features responsible for binding and predict how modifications would affect this interaction.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties that are crucial for biological activity. nih.gov

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. For an antioxidant, a higher HOMO energy level suggests a greater ability to donate an electron to scavenge free radicals. nih.gov The energy gap between HOMO and LUMO can indicate the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This helps predict sites for non-covalent interactions with biological receptors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for α-collatolic acid and its virtual derivatives, a predictive model can be built to guide the design of new analogues with enhanced potency.

These computational studies can provide a theoretical framework to understand why certain structural moieties in α-collatolic acid are essential for its activity and can effectively guide the synthetic derivatization process to create novel compounds with superior biological profiles. rsc.org

Advanced Analytical Method Development for Alpha Collatolic Acid Research

Quantitative Analysis Techniques (e.g., LC-MS/MS, HPLC-DAD) for Research Samples

The quantification of alpha-collatolic acid in research samples, typically lichen thalli extracts, relies heavily on separation science, primarily through High-Performance Liquid Chromatography (HPLC). This technique is often coupled with a Diode Array Detector (DAD) or tandem Mass Spectrometry (MS/MS) for robust and sensitive analysis.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely used technique for the analysis of lichen secondary metabolites. researchgate.netnih.gov The method separates compounds based on their differential partitioning between a stationary phase (commonly a C18 reversed-phase column) and a liquid mobile phase. biorxiv.org A gradient elution, often using a mixture of an acidified aqueous solvent and an organic solvent like methanol (B129727) or acetonitrile (B52724), is typically employed to achieve optimal separation of the various compounds within a lichen extract. biorxiv.orgnih.gov The DAD detector measures the absorbance of the eluting compounds across a range of UV-Vis wavelengths simultaneously. This compound has characteristic UV absorbance maxima that allow for its identification and quantification, with reported λmax values at approximately 214–216 nm, 256 nm, and 316 nm. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers even greater sensitivity and selectivity, making it a powerful tool for quantitative analysis. researchgate.netresearchgate.net After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. For this compound, high-resolution mass spectrometry (HRMS) has determined the accurate mass of its protonated molecule [M+H]+ to be m/z 527.2276. aston.ac.ukjapsonline.com In tandem MS, this precursor ion is selected and fragmented, producing a unique pattern of product ions that serves as a highly specific fingerprint for the compound, enabling its unambiguous quantification even in complex matrices. Method validation for both HPLC-DAD and LC-MS/MS involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure the data is reliable and reproducible. nih.gov

Table 1: Analytical Parameters for this compound Quantification
ParameterTechniqueReported Value/ConditionReference
Chromatographic ColumnHPLCReversed-Phase C18 biorxiv.org
Mobile PhaseHPLCGradient of acidified water and methanol/acetonitrile biorxiv.orgnih.gov
UV Absorbance Maxima (λmax)HPLC-DAD214-216 nm, 256 nm, 316 nm mdpi.com
Retention Time (TR)HPLC~32.96 min (under specific reported conditions) mdpi.com
Ionization ModeLC-MSElectrospray Ionization (ESI), Positive Mode aston.ac.uk
Precursor Ion [M+H]+LC-MS/MSm/z 527.2276 aston.ac.ukjapsonline.com

Application in Metabolomic Profiling of Lichen Extracts

Metabolomics aims to comprehensively analyze the complete set of small-molecule metabolites in a biological sample. In lichen research, this approach provides a chemical snapshot of the organism's metabolic state. Analytical techniques like LC-MS/MS are indispensable for metabolomic profiling of lichen extracts, allowing for the simultaneous detection and relative quantification of hundreds of compounds, including this compound.

The process, often termed "dereplication," involves rapidly identifying known compounds in a crude extract to avoid redundant isolation efforts. High-resolution MS/MS data from a lichen extract can be compared against spectral databases. For instance, the mass spectrum and fragmentation pattern of a peak identified in an extract can be matched with the entry for this compound in a specialized lichen metabolite database. nih.gov This method facilitates the identification of this compound and other co-occurring secondary metabolites, such as atranorin (B1665829), chloroatranorin, and alectoronic acid, providing a detailed chemical profile or "fingerprint" of the lichen species. mdpi.com This profiling is fundamental to chemotaxonomy, where the chemical makeup of a lichen is used as a characteristic for its classification.

Table 2: Illustrative Metabolomic Profile of a Lichen Extract Containing this compound
CompoundCompound ClassObserved [M+H]+ (m/z)Relative Abundance
AtranorinDepside375.0867High
ChloroatranorinDepside409.0477Moderate
Alectoronic acidDepsidone (B1213741)513.2119High
This compound Depsidone 527.2276 Major
Lecanoric acidDepside319.0867Trace

Chemodiversity Assessment within Lichen Populations

Chemodiversity refers to the variation in the chemical composition among individuals of the same species or between different populations. In lichens, the production and concentration of secondary metabolites like this compound can vary significantly, driven by both genetic differences and environmental factors such as altitude, substrate, light exposure, and pollution. Assessing this diversity is crucial for understanding the ecological roles of these compounds and the adaptive strategies of lichens.

Quantitative analytical methods, particularly HPLC, are the cornerstone of chemodiversity studies. researchgate.netnih.gov By analyzing multiple samples of a single lichen species (e.g., Asahinea scholanderi) collected from different geographical locations or habitats, researchers can quantify the concentration of this compound and other key metabolites. mdpi.com This data allows for the comparison of chemical phenotypes across populations. For example, populations at higher altitudes might exhibit higher concentrations of certain UV-protective compounds, or variations in depsidone content could correlate with different types of substrate rock. This quantitative assessment provides insights into how lichens adapt their chemical arsenal (B13267) in response to specific environmental pressures.

Table 3: Hypothetical Data for Chemodiversity Assessment of this compound in a Lichen Species
Population LocationHabitat/SubstrateAltitudeMean α-Collatolic Acid Conc. (mg/g dry wt.)
Population ACoastal Rock10 m2.1 ± 0.4
Population BForest Bark300 m3.5 ± 0.6
Population CAlpine Rock1200 m4.2 ± 0.5

Theoretical and Computational Chemistry Investigations

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, such as α-collatolic acid) when it binds to a second molecule (the receptor, typically a protein). nih.govnih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and elucidating mechanisms of action. imrpress.com

For α-collatolic acid, a depsidone (B1213741) known for its antimicrobial and antioxidant activities, molecular docking simulations can identify plausible protein targets responsible for these effects. researchgate.netresearchgate.net The process involves generating a multitude of possible binding poses of α-collatolic acid within the active site of a target protein and then using a scoring function to rank these poses based on their predicted binding affinity (often expressed in kcal/mol). nih.govnih.gov

The analysis of the best-ranked docking pose reveals specific molecular interactions that stabilize the ligand-protein complex. researchgate.netyoutube.com Key interactions for α-collatolic acid would likely involve:

Hydrogen Bonds: Formed between the hydroxyl and carboxylic acid groups of α-collatolic acid and polar amino acid residues (e.g., Aspartate, Serine, Arginine) in the protein's binding site.

Hydrophobic Interactions: Involving the long alkyl side chains and the aromatic rings of the depsidone core with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

Electrostatic Interactions: Occurring between the negatively charged carboxylate group and positively charged residues like Lysine or Arginine. bioinformation.net

These simulations provide a structural hypothesis for the molecule's biological activity, guiding further experimental validation.

Table 1: Example of Molecular Docking Results for α-Collatolic Acid with a Hypothetical Protein Target.
ParameterValue/Description
Binding Affinity (kcal/mol)-8.5
Interacting Residues (Hydrogen Bonds)ASP-152, SER-198, ARG-210
Interacting Residues (Hydrophobic)LEU-99, VAL-115, PHE-205, TRP-215
Interacting Residues (Electrostatic)LYS-101

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule from first principles. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, providing fundamental insights into its stability and chemical reactivity.

For α-collatolic acid, DFT calculations can elucidate several key electronic properties:

Molecular Geometry Optimization: Predicting the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. nih.gov

Molecular Orbitals: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. This reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are critical for predicting non-covalent interactions, such as those observed in protein binding.

Atomic Charges: Quantifying the partial charge on each atom, which helps in understanding intramolecular charge distribution and identifying sites prone to electrostatic interactions.

These calculated parameters provide a theoretical foundation for understanding the molecule's behavior in chemical reactions and biological systems.

Table 2: Predicted Electronic Properties of α-Collatolic Acid from Hypothetical DFT Calculations.
PropertyPredicted Value
Energy of HOMO-6.2 eV
Energy of LUMO-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 Debye

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a static, minimum-energy structure, molecules are inherently flexible. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the dynamic nature of molecules and their complexes. nih.govrsc.org

Conformational analysis of α-collatolic acid would involve systematically studying the rotation around its single bonds to identify all possible low-energy shapes (conformers). This is particularly important for understanding the flexibility of its two heptyl side chains, which can significantly influence how the molecule fits into a protein's binding pocket.

Molecular Dynamics (MD) simulations provide a more comprehensive view by simulating the atomic motions of a system over time. nih.gov An MD simulation of α-collatolic acid, either free in a solvent or bound to a protein, involves:

Placing the molecule(s) in a simulation box, typically filled with water molecules and ions to mimic physiological conditions.

Assigning initial velocities to all atoms.

Calculating the forces on each atom using a classical force field and solving Newton's equations of motion to update their positions over very short time steps (femtoseconds).

By analyzing the resulting trajectory, researchers can assess the stability of a protein-ligand complex, observe conformational changes, and calculate thermodynamic properties like binding free energy. nih.gov Key metrics from an MD simulation include the Root Mean Square Deviation (RMSD) to measure structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein. nih.gov

Table 3: Typical Analyses Performed on a Molecular Dynamics Simulation Trajectory.
Analysis TypeInformation Obtained
Root Mean Square Deviation (RMSD)Assesses the overall structural stability of the system over time.
Root Mean Square Fluctuation (RMSF)Identifies the flexibility of specific parts of the molecule or protein.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds, indicating interaction stability.
Binding Free Energy (e.g., MM/PBSA)Provides a more accurate estimation of binding affinity by accounting for dynamics and solvation.

Modeling of Tautomeric Equilibria and Reaction Pathways

Tautomers are structural isomers of chemical compounds that readily interconvert. comporgchem.com A common form is keto-enol tautomerism, where a proton migrates from an alpha-carbon to a carbonyl oxygen, converting a ketone into an enol (an alkene with a hydroxyl group). frontiersin.org The structure of α-collatolic acid, with its phenolic hydroxyl group and two 2-oxoheptyl side chains, suggests the potential for keto-enol tautomerism.

The specific tautomeric form of a molecule can significantly impact its chemical properties, including its ability to act as a hydrogen bond donor or acceptor, which in turn affects its biological activity. frontiersin.org Computational chemistry, particularly DFT methods, can be used to model this equilibrium. orientjchem.orgbohrium.com

Theoretical investigations would involve:

Calculating the relative energies of the keto and enol tautomers of α-collatolic acid to determine which form is more stable under different conditions (e.g., in the gas phase or in a solvent). orientjchem.org

Identifying the transition state structure for the interconversion reaction.

Calculating the activation energy (energy barrier) for the tautomerization process, which indicates how quickly the equilibrium is established.

Understanding the tautomeric preferences of α-collatolic acid is crucial for a complete picture of its reactivity and its interactions with biological targets.

Table 4: Hypothetical Relative Energies of α-Collatolic Acid Tautomers in Different Environments.
TautomerRelative Energy in Gas Phase (kcal/mol)Relative Energy in Water (kcal/mol)
Keto form (reference)0.000.00
Enol form 1+4.2+2.5
Enol form 2+4.8+3.1

Ecological and Environmental Perspectives

Role of Alpha-Collatolic Acid in Lichen Defense Mechanisms

Lichens produce a diverse array of secondary metabolites, many of which play crucial roles in their survival and defense against various biotic and abiotic threats. This compound, a depsidone (B1213741) found in various lichen species, is one such compound that contributes significantly to the defense mechanisms of lichens. Its primary roles in this context are manifested through its antimicrobial and antioxidant activities, which help protect the lichen from pathogenic microorganisms and environmental stressors.

The antimicrobial properties of this compound are a key component of the lichen's defense system. biorxiv.org This compound has demonstrated notable activity against a range of bacteria and fungi, thereby protecting the lichen from potential infections and decay. biorxiv.org Research has shown that this compound exhibits moderate to strong bactericidal activity, effectively inhibiting the growth of various bacterial species. biorxiv.org For instance, it has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. biorxiv.org Its efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies have reported varying MIC values for this compound against different bacteria, indicating a selective spectrum of activity. biorxiv.org

In addition to its antibacterial properties, this compound also possesses antifungal capabilities. It has been found to have a moderate inhibitory effect on the growth of certain filamentous fungi and yeasts. biorxiv.org This antifungal action is vital for lichens as they are in constant interaction with a multitude of fungal species in their environment, some of which could be pathogenic.

Beyond its role in combating microbial threats, this compound also contributes to the lichen's defense by acting as an antioxidant. biorxiv.org Lichens are often exposed to harsh environmental conditions, such as high levels of solar radiation and extreme temperatures, which can lead to the production of harmful reactive oxygen species (ROS). biorxiv.org These ROS can cause significant damage to cellular structures. This compound, like many other lichen secondary metabolites, can neutralize these free radicals, thus mitigating oxidative stress and protecting the lichen's cells from damage. biorxiv.orgnih.gov

The table below summarizes the antimicrobial activity of this compound against various microorganisms, as demonstrated by their Minimum Inhibitory Concentration (MIC) values.

Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

MicroorganismTypeMIC (μg/mL)
Bacillus subtilisGram-positive Bacteria39
Bacillus cereusGram-positive Bacteria39
Yersinia enterocoliticaGram-negative Bacteria39
Staphylococcus aureusGram-positive Bacteria78.12
Candida albicansYeast156
Candida parapsilosisYeast156
Penicillium citrinumFungus156
Enterococcus aerogenesGram-negative Bacteria312.5
Streptococcus faecalisGram-positive Bacteria1250

Influence of Environmental Factors on this compound Production in Lichens

The production of secondary metabolites in lichens, including this compound, is not static but is influenced by a variety of external environmental factors. aston.ac.ukmdpi.com These factors can modulate the metabolic pathways of the lichen, leading to changes in the concentration and composition of these chemical compounds. While direct studies exclusively focusing on the environmental modulation of this compound are limited, general principles governing the production of lichen secondary metabolites can be applied.

Environmental stressors are known to be significant triggers for the increased production of secondary metabolites in lichens. biorxiv.org Factors such as pollution, temperature fluctuations, excessive light intensity, and nutrient limitations can induce a state of oxidative stress within the lichen. biorxiv.org This, in turn, can stimulate the synthesis of antioxidant compounds like this compound as a protective response. biorxiv.org The production of these compounds helps the lichen to cope with the damaging effects of free radicals generated under stressful conditions. biorxiv.org

Climatic factors, including temperature and precipitation, play a crucial role in the growth and metabolic activity of lichens. aston.ac.uk It is plausible that variations in these climatic conditions could influence the production of this compound. For instance, some studies on other lichen compounds have shown that their concentrations can vary with altitude, which is a proxy for changes in temperature and UV radiation. mdpi.com Similarly, seasonal climatic changes have been observed to affect the concentration of certain lichen metabolites. mdpi.com

The chemical and physical properties of the substrate on which a lichen grows can also impact its secondary metabolite production. mdpi.com Different rock types, with their varying elemental compositions and pH levels, can influence the abundance of certain lichen species and potentially the chemical profile of their secondary metabolites. mdpi.com While specific correlations between substrate chemistry and this compound production are not well-documented, the general trend suggests that the edaphic environment is an important determinant of lichen chemistry. mdpi.com

The table below outlines the potential influence of various environmental factors on the production of lichen secondary metabolites, which likely includes this compound.

Potential Influence of Environmental Factors on Lichen Secondary Metabolite Production

Environmental FactorPotential Influence on Metabolite Production
High Light Intensity (including UV radiation)May increase the production of antioxidant compounds to protect the photobiont. mdpi.com
Temperature ExtremesCan induce stress responses, potentially leading to altered metabolite synthesis. biorxiv.orgaston.ac.uk
Pollution (e.g., acid rain, heavy metals)Can cause oxidative stress, leading to an increase in the production of protective antioxidant compounds. biorxiv.orgnih.gov
Substrate Chemistry (pH, elemental content)Can influence the presence and abundance of lichens and may affect their metabolic pathways. mdpi.com
Moisture Availability (rainfall, humidity)Affects the overall metabolic activity of the lichen, which can in turn influence the synthesis of secondary metabolites. aston.ac.uk

Future Research Trajectories and Academic Significance

Identification of Novel Biological Targets and Underexplored Mechanistic Pathways

Alpha-collatolic acid has been primarily recognized for its antimicrobial and antioxidant properties. biorxiv.orgresearchgate.netresearchgate.net However, the full spectrum of its biological activity and the precise molecular mechanisms remain largely to be elucidated. Future research should focus on moving beyond preliminary activity screening to pinpoint specific molecular targets.

Current research has established that this compound exhibits significant inhibitory activity against a range of bacteria and fungi. biorxiv.orgresearchgate.net For instance, it has shown notable antibacterial effects against various strains, as detailed in the table below.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (μg/mL)
Bacillus subtilisGram-positive bacterium39
Bacillus cereusGram-positive bacterium39
Staphylococcus aureusGram-positive bacterium78.12
Yersinia enterocoliticaGram-negative bacterium39
Streptococcus faecalisGram-positive bacterium1250
Penicillium citrinumFungus156
Candida albicansYeast156
Candida parapsilosisYeast156
Data compiled from a study on metabolites from Tephromela atra. biorxiv.org

Despite these findings, the exact mechanisms by which this compound exerts its antimicrobial effects are not fully understood. It has been suggested that the antimicrobial action of lichen metabolites can involve inhibiting cell wall synthesis, disrupting cell membranes, halting protein synthesis, or interfering with nucleic acid synthesis and metabolic pathways. medwinpublishers.com Future investigations could employ techniques such as affinity chromatography and proteomics to identify the specific protein targets within microbial cells.

Furthermore, the therapeutic potential of this compound may extend beyond its antimicrobial activity. Many lichen secondary metabolites are known to possess a wide array of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties. bohrium.comaustplants.com.aunih.gov For example, some lichen compounds have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.govresearchgate.net These areas remain significantly underexplored for this compound. Investigating its effects on cancer cell proliferation, inflammatory pathways, and viral replication could reveal novel therapeutic applications.

Development of this compound and Its Derivatives as Molecular Probes for Biological Systems

A molecular probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, by selectively binding to a specific target. Given its defined biological activities, this compound represents a promising scaffold for the development of such probes. Its ability to inhibit microbial growth suggests it interacts with specific, essential components of cellular machinery.

To be effective as a molecular probe, a compound often requires high potency and selectivity for its target. While this compound has demonstrated biological activity, its specificity is not yet characterized. A key research trajectory would involve the rational design and synthesis of derivatives of this compound to enhance these properties. Chemical modifications to its structure could be guided by computational docking studies to predict interactions with potential biological targets. This approach has been successfully applied to other lichen compounds, such as usnic acid, where derivatives have been synthesized to improve antimicrobial activity. nih.gov By systematically altering functional groups on the this compound molecule, researchers can map structure-activity relationships, leading to the creation of more potent and selective inhibitors.

These optimized derivatives could then be used to investigate fundamental biological processes. For example, a highly selective probe based on this compound could help to validate its molecular target and elucidate its role in cellular pathways. Such tools are invaluable for dissecting complex biological networks and identifying potential new drug targets.

Integration with Systems Biology and Synthetic Biology Approaches for Enhanced Understanding and Production

The advancement of "omics" technologies offers a powerful toolkit for understanding the broader biological impact of natural products like this compound. Systems biology integrates data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of how a substance affects an organism. frontiersin.orgnih.govslideshare.net Applying these approaches could reveal the global cellular response to this compound treatment, identifying entire pathways that are perturbed and uncovering its mechanism of action on a network level. frontiersin.orgresearchgate.net

Furthermore, systems biology can aid in understanding the biosynthesis of this compound itself. Lichen secondary metabolites are typically synthesized by polyketide synthases (PKSs), large multifunctional enzymes encoded by biosynthetic gene clusters (BGCs). nih.gov Genome mining and sequencing of the fungal symbiont (mycobiont) that produces this compound can identify the specific BGC responsible for its synthesis. nih.govconsensus.app

This genetic information is crucial for the application of synthetic biology. The natural production of lichen metabolites is often slow and yields low quantities, hindering large-scale research and development. nih.gov Synthetic biology offers a solution by transferring the identified BGCs into a more tractable host organism, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), for heterologous expression. nih.govnih.gov This strategy allows for the sustainable and scalable production of this compound and its precursors, overcoming the limitations of extraction from slow-growing lichens. nih.gov

Moreover, synthetic biology enables the engineering of these biosynthetic pathways to produce novel derivatives that may not exist in nature, a process often referred to as "pathway engineering." frontiersin.orgnih.gov By manipulating the enzymatic steps, it may be possible to generate a library of this compound analogs with potentially improved therapeutic properties. The creation of "synthetic lichens," or co-cultures of fungi and photosynthetic microbes, is also being explored as a novel biomanufacturing platform for sustainable production. nih.govusda.gov

Q & A

Q. What standardized methods are recommended for isolating and identifying α-Collatolic acid in lichen-derived samples?

Isolation typically involves solvent extraction (e.g., acetone or methanol) followed by chromatographic separation (HPLC or TLC) using silica gel columns. Identification relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation of depsidone derivatives.
  • High-Resolution Mass Spectrometry (HR-MS) to confirm molecular mass and fragmentation patterns. Purity validation requires ≥95% purity via HPLC-UV at 254 nm, with comparison to authenticated reference compounds .

Q. How can researchers ensure reproducibility in α-Collatolic acid bioactivity assays?

Key steps include:

  • Standardizing lichen specimen collection (geographical location, season, and preservation methods).
  • Using ATPase inhibition assays (e.g., RecA protein ATP hydrolysis) with fixed compound concentrations (e.g., 100 µM) and phosphate quantification via malachite green .
  • Reporting IC50 values with triplicate measurements and statistical validation (e.g., ANOVA for inter-group variability) .

Advanced Research Questions

Q. How to resolve contradictions in α-Collatolic acid’s inhibitory mechanism across studies?

Discrepancies in inhibition type (uncompetitive vs. non-competitive) may arise from assay conditions (e.g., ATP concentration, buffer pH). Mitigation strategies:

  • Conduct kinetic studies under varied ATP concentrations to differentiate binding modes.
  • Validate findings with molecular docking simulations (e.g., AutoDock Vina) to predict interactions with RecA’s ATP or ssDNA binding sites .
  • Cross-reference with structural analogs (e.g., lobaric acid) to identify conserved inhibitory motifs.

Q. What experimental designs optimize α-Collatolic acid’s structure-activity relationship (SAR) analysis?

Limitations in SAR studies (e.g., small sample size, chemical diversity) can be addressed by:

  • Synthesizing derivatives with modifications to the depsidone core (e.g., esterification, hydroxylation).
  • Testing analogs in parallel assays (e.g., ATPase inhibition, antimicrobial activity) to correlate structural features with bioactivity .
  • Using multivariate analysis (e.g., PCA) to cluster compounds by inhibitory potency and structural descriptors.

Q. How to address variability in α-Collatolic acid’s bioactivity across lichen species?

Intraspecies variability may stem from symbiotic fungal-algal interactions or environmental stressors. Recommended approaches:

  • Metabolomic profiling (LC-MS/MS) to quantify α-Collatolic acid alongside co-occurring metabolites (e.g., protolichesterinic acid).
  • Ecological correlation studies to link bioactivity with lichen habitat parameters (UV exposure, pollutant levels) .

Methodological Guidance

Q. What statistical frameworks are suitable for analyzing α-Collatolic acid’s dose-response data?

  • Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation to calculate IC50 and Hill coefficients.
  • Report confidence intervals (95% CI) and use bootstrap resampling for small datasets .

Q. How to validate α-Collatolic acid’s binding mode in silico?

  • Perform molecular dynamics simulations (GROMACS/AMBER) to assess stability of α-Collatolic acid-RecA complexes.
  • Compare binding free energies (MM-PBSA/GBSA) with experimental IC50 values to confirm predictive accuracy .

Data Reporting Standards

  • Tabular Data : Include IC50 values, inhibition percentages, and assay conditions (Table 1, ).
  • Reproducibility : Document lichen voucher specimens, extraction protocols, and instrument parameters in supplementary materials .
  • Ethical Compliance : Adhere to Nagoya Protocol guidelines for lichen sample collection and genetic resource utilization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.